molecular formula C13H13BrN4O3 B3482622 N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B3482622
M. Wt: 353.17 g/mol
InChI Key: LRZDLHSLVBFKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of its target genes. This compound 11-7082 has also been shown to inhibit the activity of IKKβ, a kinase that is involved in the phosphorylation of IκBα.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. It has also been found to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. This compound 11-7082 has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 is a highly specific inhibitor of NF-κB and has been widely used in scientific research to study the role of NF-κB in various cellular processes. However, it is important to note that this compound 11-7082 has been shown to have off-target effects on other signaling pathways, such as JNK and ERK, at high concentrations. Therefore, it is important to use appropriate controls and concentrations in lab experiments.

Future Directions

There are several future directions for the use of N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 in scientific research. One potential application is in the development of novel anti-inflammatory and anti-cancer therapies. This compound 11-7082 could be used as a lead compound to develop more potent and selective inhibitors of NF-κB or other signaling pathways. Another potential application is in the study of the role of NF-κB in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. This compound 11-7082 could be used to investigate the effects of NF-κB inhibition on the aging process and the development of age-related diseases.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide 11-7082 has been extensively used in scientific research for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory and immune responses. This compound 11-7082 has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O3/c1-7-4-5-10(9(14)6-7)15-13(19)11-12(18(20)21)8(2)17(3)16-11/h4-6H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZDLHSLVBFKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
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N-(2-bromo-4-methylphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

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